molecular formula C8H15NO2 B2854480 N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 51004-22-9

N-[(1-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2854480
CAS No.: 51004-22-9
M. Wt: 157.213
InChI Key: IIFWACAPYZGELU-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is characterized by the presence of a hydroxycyclopentyl group attached to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves the reaction of cyclopentanone with formaldehyde and ammonium acetate to form the intermediate, 1-hydroxycyclopentylamine. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-[(1-oxocyclopentyl)methyl]acetamide.

    Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]amine.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and other interactions with biological molecules. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclohexyl)methyl]acetamide
  • N-[(1-hydroxycyclopropyl)methyl]acetamide
  • N-[(1-hydroxycyclobutyl)methyl]acetamide

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFWACAPYZGELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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